molecular formula C10H13NO3 B2665590 3-hydroxy-N-(2-hydroxypropyl)benzamide CAS No. 1157066-10-8

3-hydroxy-N-(2-hydroxypropyl)benzamide

Cat. No.: B2665590
CAS No.: 1157066-10-8
M. Wt: 195.218
InChI Key: YTESVMSPZJQAEE-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Derivatives in Contemporary Chemical Biology

Benzamide derivatives are a class of compounds characterized by a benzene (B151609) ring attached to an amide group. This structural motif serves as a versatile pharmacophore, enabling these molecules to engage in various biological interactions. The scientific literature is replete with examples of benzamide derivatives exhibiting a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticonvulsant activities. Their ability to form hydrogen bonds and participate in other non-covalent interactions allows them to bind to the active sites of enzymes and receptors, thereby modulating their function.

In recent years, the focus has intensified on developing novel benzamide derivatives with enhanced specificity and potency. Researchers have explored the impact of various substitutions on the benzamide core, leading to the discovery of compounds with activities such as histone deacetylase (HDAC) inhibition and the ability to disrupt protein-protein interactions. nih.gov For instance, certain N-hydroxybenzamide derivatives have been identified as potent HDAC inhibitors, which play a crucial role in epigenetic regulation and are a key target in cancer therapy. nih.gov Furthermore, other benzamide analogs have been investigated as inhibitors of the sodium taurocholate cotransporting polypeptide (NTCP), a critical protein for the entry of hepatitis B virus into liver cells, highlighting their potential in antiviral research. nih.gov The structural diversity and synthetic tractability of benzamides continue to make them a fertile ground for the discovery of new chemical probes and therapeutic leads.

Elucidating the Research Context of 3-hydroxy-N-(2-hydroxypropyl)benzamide

Within the broad family of benzamides, N-(hydroxyalkyl)benzamides represent a specific subgroup that has garnered interest for its unique chemical properties and potential biological relevance. The introduction of a hydroxyl group on the N-alkyl substituent, as seen in this compound, can significantly influence the molecule's polarity, solubility, and metabolic stability.

Research into related N-(hydroxyalkyl) and N-(hydroxybenzyl)benzamide derivatives has provided a foundational context for understanding compounds like this compound. nih.govbohrium.comamazonaws.com Studies on the aqueous reactivity and pH-dependent kinetics of these molecules have shed light on their stability and degradation pathways. nih.govbohrium.com For example, the stability of N-(hydroxymethyl) compounds, which are metabolites of some N-methylbenzamides, has been a subject of investigation. nih.gov The presence of the hydroxyl group can also open up new avenues for metabolic transformation, potentially leading to the formation of active or inactive metabolites. While direct biological studies on this compound are not extensively documented in publicly accessible literature, its structural features place it at the intersection of several key research areas within the broader field of benzamide chemical biology.

Scope and Research Objectives for this compound Investigations

Given the established significance of benzamide derivatives, the investigation into this compound is underpinned by a set of clear research objectives. A primary goal is to undertake a comprehensive characterization of its physicochemical properties to establish a baseline for further studies.

A significant area of investigation would be the exploration of its synthesis. A European patent describes a general process for the preparation of hydroxyamides through the aminolysis of esters, which could be applicable to the synthesis of this compound. googleapis.com The development of efficient and scalable synthetic routes is crucial for making the compound readily available for in-depth biological evaluation.

The principal research objective would be to ascertain the biological activity profile of this compound. Drawing parallels from other substituted benzamides, potential areas of investigation could include its efficacy as an antimicrobial, anti-inflammatory, or anticancer agent. For instance, N-(3-amino-2-hydroxy-propyl) substituted alkylamides have been explored for their potential in treating Alzheimer's disease by inhibiting beta-secretase. google.com The presence of the 3-hydroxy group on the benzene ring and the 2-hydroxypropyl moiety on the amide nitrogen provides a unique combination of functional groups that could confer novel biological activities. Future research would likely involve screening this compound against a panel of biological targets to identify any potential therapeutic applications.

Compound Information Table

Compound Name
This compound
N-(hydroxybenzyl)benzamide
N-(hydroxymethyl)benzamide
4-chloro-N-methylbenzamide
4-t-butyl-N-methylbenzamide
N-(hydroxymethyl)-N-methylbenzamide
N,N-dimethylbenzamide
N-formylbenzamide
N-methylbenzamide
3-hydroxy-benzamide
N-(α-hydroxybenzyl)benzamide
thiobenzamide
N-(hydroxymethyl)phthalimidine
N-hydroxy-4-(3-phenylpropanamido)benzamide
N-(3-amino-2-hydroxy-propyl)-aryl, heteroaryl-, cycloalkyl- and heterocyclyl-alkylamide
2-hydroxybenzoylaminothiazole
2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole
2-hydroxybenzoic acid
2-amino-4-alkoxycarbonyl-1,3-thiazole
2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole
3-hydroxy-N,N-dimethyl-3-phenylpropanamide
N-(3-chloro-2-hydroxypropyl)-p-nitro benzamide
2-((3-phenylisoxazol-5-yl) methoxy) benzamide
N-substituted benzimidazole (B57391) derived benzamides
Benzamide, 3-hydroxy-N,N-dimethyl-4-nitro-

Physicochemical Data for this compound

PropertyValueSource
Molecular FormulaC10H13NO3Computed
Molecular Weight195.22 g/molComputed
XLogP30.7Computed
Hydrogen Bond Donor Count3Computed
Hydrogen Bond Acceptor Count3Computed
Rotatable Bond Count4Computed
Exact Mass195.089543Computed
Topological Polar Surface Area69.6 ŲComputed
Heavy Atom Count14Computed

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-N-(2-hydroxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(12)6-11-10(14)8-3-2-4-9(13)5-8/h2-5,7,12-13H,6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTESVMSPZJQAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CC=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of 3 Hydroxy N 2 Hydroxypropyl Benzamide

Established Synthetic Pathways for 3-hydroxy-N-(2-hydroxypropyl)benzamide Scaffold

The construction of the core this compound structure fundamentally relies on the formation of a stable amide bond between a 3-hydroxybenzoic acid precursor and a 1-amino-2-propanol moiety. Several synthetic strategies have been developed to achieve this transformation efficiently.

Condensation Reactions in Benzamide (B126) Formation

A primary and well-established method for the synthesis of benzamides is the condensation reaction between a carboxylic acid derivative and an amine. In the context of this compound, this typically involves the reaction of 3-hydroxybenzoyl chloride with 1-amino-2-propanol. nanobioletters.comresearchgate.netresearchgate.net The process generally involves the initial conversion of 3-hydroxybenzoic acid to the more reactive acid chloride, often using reagents like thionyl chloride (SOCl₂). This is followed by the dropwise addition of the amine to the acid chloride in an appropriate anhydrous solvent, such as dichloromethane (B109758) (CH₂Cl₂), at reduced temperatures to control the exothermic reaction. The reaction is typically stirred at room temperature for several hours to ensure completion. nanobioletters.com

An alternative condensation approach involves the direct coupling of 3-hydroxybenzoic acid and 1-amino-2-propanol using a coupling agent. Another method described for the synthesis of hydroxyamides is the aminolysis of an ester with an alkanolamine. googleapis.com This would involve reacting a methyl or ethyl ester of 3-hydroxybenzoic acid with 1-amino-2-propanol.

ReactantsReagents/ConditionsProductGeneral Yield Range
3-hydroxybenzoic acid and 1-amino-2-propanol1. SOCl₂, reflux 2. Anhydrous CH₂Cl₂, 0°C to room temperature, 8 hrsThis compoundModerate to High
Methyl 3-hydroxybenzoate and 1-amino-2-propanolAminolysis, elevated temperatureThis compoundVariable

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for amide bond formation. While specific enzymatic synthesis of this compound is not extensively detailed in the literature, the reverse reaction of certain enzymes, such as N-substituted formamide (B127407) deformylase, has been shown to synthesize N-benzyl carboxamides from an amine and a corresponding acid. nih.gov This suggests the potential for biocatalytic routes using lipases or other amidases that can catalyze the amidation of 3-hydroxybenzoic acid or its esters with 1-amino-2-propanol under mild reaction conditions. These enzymatic reactions are typically carried out in aqueous or organic media at controlled pH and temperature. nih.gov

Catalyst-Mediated Synthesis (e.g., Lewis Acidic Ionic Liquids, Phenylboronic Acid)

Modern synthetic chemistry often employs catalysts to enhance reaction rates, improve yields, and promote selectivity under milder conditions. For the synthesis of benzamides, both Lewis acidic ionic liquids and phenylboronic acids have emerged as effective catalysts.

Lewis Acidic Ionic Liquids: These compounds can act as both a solvent and a catalyst, promoting the amidation reaction. nih.govswadzba-kwasny-lab.orgmdpi.comgoogle.com Their use can lead to higher yields and easier product separation. While a specific application to this compound is not detailed, the general principle involves the activation of the carboxylic acid by the Lewis acidic center of the ionic liquid, facilitating the nucleophilic attack by the amine.

Phenylboronic Acid: Arylboronic acids, particularly those with electron-withdrawing groups, have been demonstrated to be efficient catalysts for the direct amidation of carboxylic acids and amines. researchgate.netrsc.orgacs.orgrsc.org The catalytic cycle is believed to involve the formation of a reactive acyloxyboronic acid intermediate. The reaction is typically carried out in a suitable solvent with the removal of water, often using molecular sieves, to drive the equilibrium towards product formation. acs.orgrsc.org

Catalyst TypeGeneral Reaction ConditionsKey Advantages
Lewis Acidic Ionic LiquidsNeat or in an organic solvent, mild to elevated temperaturesDual role as catalyst and solvent, potential for recyclability
Phenylboronic AcidOrganic solvent (e.g., toluene, DCM), often with a dehydrating agent (e.g., molecular sieves), room temperature to refluxMild reaction conditions, good functional group tolerance

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, increase yields, and often lead to cleaner reactions. nih.govmdpi.comresearchgate.net The direct amidation of carboxylic acids with amines can be efficiently carried out under solvent-free conditions in a microwave reactor, sometimes in the presence of a catalyst like ceric ammonium (B1175870) nitrate. mdpi.com This method offers a rapid and environmentally friendly route to benzamides. The application of microwave irradiation to the reaction of 3-hydroxybenzoic acid and 1-amino-2-propanol could provide a time- and energy-efficient synthetic pathway. nih.govmdpi.com

Targeted Derivatization and Functionalization Strategies

The two hydroxyl groups in this compound provide reactive sites for further chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties.

Hydroxyl Group Reactivity: Etherification and Esterification

Etherification: The phenolic hydroxyl group on the benzamide ring can undergo O-alkylation to form ethers. This reaction is typically carried out by treating the parent molecule with an alkyl halide in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. researchgate.netorganic-chemistry.orgindexcopernicus.com This strategy allows for the introduction of various alkyl or substituted alkyl chains, thereby modifying the lipophilicity and other physicochemical properties of the molecule.

Esterification: Both the phenolic and the secondary alcohol hydroxyl groups are susceptible to esterification. This can be achieved by reacting this compound with an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. rasayanjournal.co.in Alternatively, direct esterification with a carboxylic acid can be performed using a catalyst such as a strong acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP). rasayanjournal.co.in Esterification allows for the introduction of a wide range of acyl groups, which can significantly alter the biological activity and physical characteristics of the parent compound.

Derivatization ReactionTypical Reagents and ConditionsFunctional Group Formed
Etherification (O-alkylation)Alkyl halide (R-X), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone)Ether (-O-R)
EsterificationAcid chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) or Carboxylic acid (R-COOH), Coupling agent (e.g., DCC/DMAP)Ester (-O-CO-R)

Amide Linkage Modifications and Substituent Effects

The amide bond is a cornerstone of the this compound structure, significantly influencing its chemical properties and biological activity. Modifications to this linkage and the introduction of various substituents are key strategies in medicinal chemistry to fine-tune the molecule's behavior.

The stability and conformational rigidity of the amide bond are critical. However, to improve properties such as metabolic stability, solubility, or binding affinity, bioisosteric replacement of the amide group is a common strategy. Bioisosteres are functional groups that possess similar physicochemical properties to the original group. For instance, replacing the amide linkage with moieties like a 1,2,3-triazole or an imidazole (B134444) can lead to analogues with improved pharmacokinetic profiles. nih.gov The 1,2,3-triazole, for example, has been used to replace the amide bond in other scaffolds to enhance metabolic stability and resolve solubility issues. nih.gov Another potential modification is the synthesis of N-hydroxyamides, which can be achieved through methods involving N-(benzoyloxy)amines, offering a different set of hydrogen bonding capabilities and potential metal-chelating properties. nih.gov

Modifications to the N-substituent, the (2-hydroxypropyl) group in this case, also play a vital role. The position of functional groups on this side chain can markedly influence inhibitory activity and selectivity against biological targets. nih.gov The hydroxyl group on the propyl chain, for instance, offers a key point for hydrogen bonding, and altering its position or replacing it could significantly impact biological interactions.

The following table summarizes the general effects of substituents on the benzamide scaffold, which can be extrapolated to guide the modification of this compound.

Modification TypePositionExample SubstituentPotential EffectReference
Ring SubstituentC-5Methyl (electron-donating)Increased activity (vs. larger groups) acs.org
Ring SubstituentC-5Fluorine (electron-withdrawing)Decreased activity acs.org
Ring SubstituentOrtho to amideChlorine, NitroDecreased activity nih.gov
N-substituentSide ChainDimethylaminePosition influences activity & selectivity nih.gov

Synthesis of Analogues for Structure-Activity Relationship Studies

The synthesis of analogues is fundamental to understanding the structure-activity relationships (SAR) of this compound. These studies involve systematically altering parts of the molecule and assessing the impact on its biological activity.

A primary synthetic route to benzamide analogues involves the coupling of a carboxylic acid with an amine. To explore modifications on the aromatic ring of this compound, various substituted 3-hydroxybenzoic acids can be synthesized and subsequently coupled with 1-amino-2-propanol. Conversely, to probe the importance of the N-(2-hydroxypropyl) side chain, 3-hydroxybenzoic acid can be coupled with a library of different amino alcohols.

The standard method for forming the amide bond is to first activate the carboxylic acid. This is often achieved by converting the benzoic acid derivative into a more reactive species, such as an acyl chloride. researchgate.net For example, 3-hydroxybenzoic acid can be reacted with thionyl chloride or oxalyl chloride to form 3-hydroxybenzoyl chloride. nih.gov This reactive intermediate is then treated with the desired amine (e.g., an analogue of 1-amino-2-propanol) in the presence of a base to yield the final benzamide analogue. researchgate.net

Alternatively, peptide coupling reagents can be employed to facilitate the direct condensation of the carboxylic acid and amine. Reagents such as dicyclohexylcarbodiimide (DCC) are used to mediate the formation of the amide bond under milder conditions than the acyl chloride route. researchgate.net

The table below illustrates the general approach to synthesizing benzamide analogues for SAR studies, showcasing the precursor components that would be varied.

Variable ComponentConstant ComponentSynthetic GoalGeneral Reaction
Substituted 3-Hydroxybenzoic Acids1-Amino-2-propanolTo study the effect of aromatic ring substituentsAmide coupling (e.g., via acyl chloride)
Various Amino Alcohols3-Hydroxybenzoic AcidTo study the effect of N-substituent modificationsAmide coupling (e.g., using DCC/HOBt)

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly manufacturing processes. The focus is on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Traditional amide synthesis, particularly the acid chloride route, suffers from poor atom economy as it requires stoichiometric amounts of activating agents (like oxalyl chloride) and bases, which generate significant waste. walisongo.ac.id The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has highlighted the need for amide formation methods that avoid poor atom economy reagents. walisongo.ac.id

Greener alternatives focus on the direct catalytic condensation of the carboxylic acid (3-hydroxybenzoic acid) and the amine (1-amino-2-propanol). Boric acid, for example, has been demonstrated as an effective catalyst for this type of reaction. The boric acid-catalyzed condensation produces water as the only byproduct, significantly improving the atom economy and environmental profile of the synthesis. walisongo.ac.id While this method may require longer reaction times, its benefits in waste reduction are substantial. walisongo.ac.id

To quantitatively assess the "greenness" of a synthetic route, several metrics are employed:

Atom Economy (AE): Calculates the proportion of reactant atoms that are incorporated into the final product. The ideal value is 100%.

Reaction Mass Efficiency (RME): Considers the masses of reactants, reagents, and the yield of the product.

Process Mass Intensity (PMI): A broader metric that includes all materials used in the process (reactants, solvents, workup chemicals) relative to the mass of the final product. An ideal PMI is 1.

A comparative study of different amide-forming reactions highlights the advantages of greener approaches.

Synthetic RouteAtom Economy (%)Typical RME (%)Typical PMIKey FeaturesReference
Acid Chloride Route52%37%158Uses hazardous reagents (oxalyl chloride), generates significant waste. walisongo.ac.id
Coupling Reagent (HATU)22%18%200Poor atom economy due to high molecular weight reagent. walisongo.ac.id
Boric Acid Catalysis92%83%89High atom economy, water is the only byproduct, uses a catalyst. walisongo.ac.id

By adopting catalytic methods over stoichiometric activators and choosing environmentally benign solvents, the synthesis of this compound can align with the principles of green chemistry, reducing its environmental footprint while maintaining high efficiency.

Spectroscopic and Advanced Analytical Characterization in Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of a compound by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For 3-hydroxy-N-(2-hydroxypropyl)benzamide, ¹H NMR spectroscopy would be used to confirm the number of protons, their connectivity, and their electronic environments. The spectrum would exhibit distinct signals corresponding to each unique proton. The aromatic protons on the 3-hydroxyphenyl ring would typically appear in the downfield region (δ 6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern. The protons of the N-(2-hydroxypropyl) side chain would produce signals in the upfield region, including a characteristic doublet for the methyl (CH₃) group, and multiplets for the methylene (B1212753) (CH₂) and methine (CH) protons. The protons of the amide (N-H) and hydroxyl (O-H) groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides complementary information by identifying all unique carbon atoms in the molecule. The carbonyl carbon of the amide group would be expected to resonate significantly downfield (around 165-170 ppm). The aromatic carbons would produce a cluster of signals in the δ 110-160 ppm range, with the carbon attached to the hydroxyl group being particularly influenced. The carbons of the aliphatic side chain would appear in the upfield region (δ 20-70 ppm).

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (C-H)6.7 - 7.5Multiplet
Amide (N-H)~8.2Broad Singlet
Aliphatic (CH-OH)~3.9 - 4.1Multiplet
Aliphatic (N-CH₂)~3.2 - 3.5Multiplet
Aliphatic (CH₃)~1.2Doublet
Phenolic (Ar-OH)VariableBroad Singlet
Aliphatic (CH-OH)VariableBroad Singlet

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon TypeExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)~168
Aromatic (C-OH)~158
Aromatic (C-H)114 - 130
Aromatic (C-C=O)~135
Aliphatic (CH-OH)~68
Aliphatic (N-CH₂)~48
Aliphatic (CH₃)~20

Mass Spectrometry (MS) Techniques in Compound Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. By ionizing a chemical compound and sorting the ions based on their mass-to-charge ratio (m/z), MS provides a precise molecular weight and can offer structural clues through fragmentation patterns.

For this compound (C₁₀H₁₃NO₃), high-resolution mass spectrometry (HRMS) would confirm its elemental formula by providing a highly accurate mass measurement. The expected exact mass is approximately 195.0895 g/mol .

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 195. Subsequent fragmentation could involve characteristic losses. For instance, cleavage of the bond between the carbonyl group and the nitrogen atom could yield a fragment corresponding to the 3-hydroxybenzoyl cation at m/z = 121. Another common fragmentation pathway for N-substituted benzamides is the cleavage of the C-N bond, which could also lead to the same m/z = 121 fragment. rsc.orgnist.gov Analysis of these fragmentation patterns helps to piece together the compound's structure, corroborating data from NMR.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.

The IR spectrum of this compound would display several characteristic absorption bands confirming its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibrations from both the phenolic and the aliphatic hydroxyl groups. The N-H stretching of the secondary amide would typically appear as a distinct peak around 3300 cm⁻¹. mdpi.com

A strong, sharp absorption band around 1630-1660 cm⁻¹ is characteristic of the C=O (amide I band) stretching vibration. mdpi.comchemicalbook.com Another important band, the N-H bending (amide II band), would be expected around 1550 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹. The presence of the substituted benzene (B151609) ring would also be confirmed by C=C stretching bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Frequency (cm⁻¹)
Hydroxyl (O-H)Stretch, H-bonded3200 - 3600 (Broad)
Amide (N-H)Stretch~3300
Aromatic (C-H)Stretch3000 - 3100
Aliphatic (C-H)Stretch2850 - 3000
Carbonyl (C=O)Stretch (Amide I)1630 - 1660
Amide (N-H)Bend (Amide II)~1550
Aromatic (C=C)Stretch1450 - 1600

Chromatographic Methods for Purity Assessment and Isolation (e.g., GC-MS, Flash Column Chromatography)

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

Flash column chromatography is a common purification method used post-synthesis. For a moderately polar compound like this compound, a silica (B1680970) gel stationary phase would be effective. The mobile phase would typically be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). By gradually increasing the polarity of the eluent, impurities can be washed away, allowing for the isolation of the pure compound.

For purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) would be employed. GC-MS is suitable for volatile and thermally stable compounds. nih.gov The compound would travel through a capillary column and be detected by a mass spectrometer, ideally showing a single peak with the correct mass spectrum, confirming both purity and identity. HPLC, particularly reverse-phase HPLC, is highly effective for analyzing the purity of such compounds. The sample would be eluted with a polar mobile phase (e.g., acetonitrile-water mixture) from a non-polar stationary phase (e.g., C18). A pure sample would yield a single, sharp peak in the chromatogram.

X-ray Diffraction Analysis for Solid-State Structure Determination

For compounds that can be crystallized, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

If suitable single crystals of this compound could be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure. researchgate.net The analysis would reveal the planarity of the benzamide (B126) group and the conformation of the flexible hydroxypropyl side chain. Furthermore, it would elucidate the hydrogen-bonding network in the crystal lattice, which is expected to be extensive given the presence of three hydrogen-bond donor/acceptor groups (two hydroxyls and one amide). These interactions, such as O-H···O and N-H···O bonds, play a crucial role in determining the packing of molecules in the solid state. researchgate.netresearchgate.net

Table 4: Illustrative Crystallographic Parameters for a Benzamide Derivative

ParameterExample Value (from a related structure) researchgate.net
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.2263
b (Å)14.5052
c (Å)10.8241
β (°)100.811
V (ų)1101.69
Z4

Note: This data is for N-(2-hydroxy-5-methylphenyl)benzamide and serves as an illustration of the type of data obtained from X-ray diffraction analysis. researchgate.net

Biological Activity Studies of 3 Hydroxy N 2 Hydroxypropyl Benzamide and Its Analogues

In Vitro Antimicrobial Investigations

The antimicrobial potential of benzamide (B126) analogues has been investigated against various pathogenic microorganisms, including both bacteria and fungi.

Studies on benzamide-related structures have demonstrated notable antibacterial action. For instance, novel N-substituted benzimidazole (B57391) carboxamides, which share structural similarities with benzamides, have been evaluated for their antibacterial properties. One derivative, compound 8 with two hydroxy and one methoxy (B1213986) group on the phenyl ring, showed the strongest activity against the Gram-positive strain Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 8 μM. mdpi.com

Hybrid antimicrobial compounds incorporating thiazole (B1198619) and sulfonamide groups, which can be considered distant analogues, have shown potent activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. researchgate.net The use of cell-penetrating peptides like octaarginine in conjunction with these compounds has been shown to enhance their antibacterial effects. researchgate.net Another study focused on peptides encapsulated into nanoparticles demonstrated improved antimicrobial activity against E. coli O157:H7 and methicillin-resistant Staphylococcus aureus (MRSA), decreasing the MIC50 significantly. nih.gov For MRSA, the MIC50 dropped from 1.5 to as low as 0.2 μM, and for E. coli, it decreased from 12.5 to 3.13 μM. nih.gov

The table below summarizes the antibacterial activity of selected analogue compounds.

Compound/Analogue TypeTarget OrganismActivity MeasurementResult
N-substituted benzimidazole carboxamide (Compound 8)Enterococcus faecalisMIC8 μM
G17 Peptide (Encapsulated)E. coli O157:H7MIC503.13 μM
G17 Peptide (Encapsulated)MRSAMIC500.2 μM
G19 Peptide (Encapsulated)MRSAMIC500.7 μM

Aspergillus fumigatus is a significant fungal pathogen, and various compounds have been tested for activity against it. nih.govfrontiersin.org While direct studies on 3-hydroxy-N-(2-hydroxypropyl)benzamide are not prominent, research on related structures provides insight. For example, compounds isolated from Aspergillus fumigatus itself have been shown to possess bioactivities, including antifungal properties. nih.gov Studies on other classes of molecules, such as statins, have shown that they possess in vitro activity against Aspergillus species, with MIC ranges for lovastatin (B1675250) and simvastatin (B1681759) being 16 to >256 µg/ml and 4 to >256 µg/ml, respectively. nih.gov Although these are structurally different, they highlight the ongoing search for agents active against this fungus. Lipopeptides have also been tested against azole-resistant A. fumigatus, showing MICs ranging from 8 mg/L to 16 mg/L. mdpi.com

Antioxidant Potential Evaluation

The antioxidant properties of phenolic compounds, including benzamide derivatives, are of significant interest. The presence of hydroxyl (-OH) groups on the benzene (B151609) ring is crucial for this activity. mdpi.com Studies on a series of amide derivatives of 3,4,5-trihydroxyphenylacetic acid found that most of the compounds were more powerful radical scavengers than vitamin C. nih.gov One compound in this series, a conjugate of 3,4,5-trihydroxyphenylacetic acid and dopamine, was found to be as powerful an antioxidant as propyl gallate in four different antioxidant assays. nih.gov

Similarly, research on novel N-substituted benzimidazole carboxamides demonstrated that derivatives with hydroxy groups exhibited significantly improved antioxidative activity compared to a standard, butylated hydroxytoluene (BHT), in multiple testing methods. mdpi.com Hydroxamic acid derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs) have also been identified as possessing significant antioxidant and radical scavenging activities. researchgate.net

The table below presents the antioxidant activity of selected analogue compounds from one study.

CompoundAntioxidant AssayResult
N-methylhydroxamic acid of diclofenacLipid Peroxidation Inhibition88.0%
Butylated hydroxyanisole (Standard)Lipid Peroxidation Inhibition86.9%
N-methylhydroxamic acid of diclofenacRadical Scavenging (EC50)60.1 µg/mL
Butylated hydroxyanisole (Standard)Radical Scavenging (EC50)18.8 µg/mL

Enzyme Inhibition Research

Benzamide and hydroxamate structures are key pharmacophores in the design of various enzyme inhibitors.

Benzamide and hydroxamic acid moieties are well-known zinc-binding groups in histone deacetylase (HDAC) inhibitors. nih.gov N-hydroxycinnamamide-based compounds, which are structurally related to hydroxamic acids, have been developed as potent HDAC inhibitors. acs.org In one study, a series of these compounds were evaluated, with compound 11r showing potent inhibition of HDAC1 and HDAC3, with IC50 values of 11.8 nM and 3.9 nM, respectively. acs.org This demonstrates a dual HDAC1/3 selectivity. acs.org The study also noted that para-substitution on the benzene ring of the benzamide portion significantly promoted HDAC inhibition. acs.org While benzamides like CI994 and MS275 are selective inhibitors of HDAC1 and HDAC3, hydroxamates such as SAHA and LAQ824/LBH589 tend to be less selective inhibitors. researchgate.net

The table below shows the HDAC inhibitory activity of selected N-hydroxycinnamamide analogues.

CompoundHDAC1 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)
11r 11.83.9308.2
11w N/AN/AN/A
11x N/AN/AN/A
11y N/AN/AN/A

Analogues of this compound have been investigated as inhibitors of cholinesterase enzymes, which are relevant targets in neurodegenerative diseases. mdpi.com A study of halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) and their esters showed moderate inhibition of acetylcholinesterase (AChE), with IC50 values ranging from 33.1 to 85.8 µM. researchgate.net The inhibition of butyrylcholinesterase (BuChE) was generally weaker, with IC50 values between 53.5 and 228.4 µM. researchgate.net However, certain phosphorus-based esters of these salicylanilides demonstrated significantly improved activity against BuChE, with one derivative achieving an IC50 of 2.4 µM and showing high selectivity for BuChE. researchgate.net Other research on different classes of inhibitors has also highlighted the potential for developing compounds that are highly selective for BuChE over AChE. nih.gov

The table below summarizes the cholinesterase inhibition data for selected 2-hydroxy-N-phenylbenzamide analogues.

Compound ClassTarget EnzymeIC50 Range (µM)
2-hydroxy-N-phenylbenzamidesAcetylcholinesterase (AChE)33.1 - 85.8
2-hydroxy-N-phenylbenzamidesButyrylcholinesterase (BuChE)53.5 - 228.4
Phosphorus-based ester of salicylanilide (B1680751) (5c)Butyrylcholinesterase (BuChE)2.4

Lipoxygenase Enzyme Inhibition

While direct studies on this compound are limited, research into analogous compounds provides insight into the structural requirements for lipoxygenase (LOX) inhibition. The lipoxygenase pathway is crucial in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent mediators of inflammation. Consequently, inhibitors of this enzyme, particularly 5-lipoxygenase (5-LOX), are sought after for their anti-inflammatory potential.

One major class of 5-LOX inhibitors are hydroxamic acid derivatives. Structure-activity relationship (SAR) studies reveal that the hydroxamic acid functional group is critical for potent inhibition. In a series of 2-substituted benzofuran (B130515) hydroxyamic acids, which serve as rigid analogues of simple (benzyloxy)phenyl hydroxamates, researchers found that substituents enhancing lipophilicity near the 2-position of the benzofuran ring increased inhibitory potency. However, this also led to reduced oral activity. To counteract this, the incorporation of small, polar substituents on the acyl group, such as methoxymethylene or hydroxymethylene, was found to yield more consistent oral activity. nih.gov For instance, N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)ethyl]furancarboxamide and methyl 5-[N-hydroxy-N-[1-(2-(3,4,5-trimethoxyphenyl)-5-benzofuranyl]ethyl]-5-oxopentanoate were identified as highly potent inhibitors, both with an IC50 value of 40 nM. nih.gov

Similarly, studies on oxazolidinone hydroxamic acid derivatives showed that increasing the alkyl chain length on the hydroxamic acid moiety enhanced activity against 5-LOX. nih.gov These findings underscore a common theme in the design of 5-LOX inhibitors: a balance between lipophilicity for enzyme binding and polarity for favorable pharmacokinetic properties. While benzoic acid itself has been shown to have low inhibitory activity against lipoxygenase, these related structures highlight the specific functionalities and substitutions that can confer potent inhibitory effects. dergipark.org.tr

Table 1: 5-Lipoxygenase Inhibitory Activity of Analogous Compounds
Compound NameCompound TypeInhibitory Concentration (IC50)
N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)ethyl]furancarboxamideBenzofuran Hydroxamic Acid40 nM
Methyl 5-[N-hydroxy-N-[1-(2-(3,4,5-trimethoxyphenyl)-5-benzofuranyl]ethyl]-5-oxopentanoateBenzofuran Hydroxamic Acid40 nM
PH-249Oxazolidinone Hydroxamic Acid< 1 µM
PH-251Oxazolidinone Hydroxamic Acid< 1 µM

Beta-Secretase 1 (BACE-1) Inhibitory Activity

Beta-secretase 1 (BACE-1) is a primary therapeutic target in Alzheimer's disease research, as it is a key enzyme in the production of neurotoxic amyloid-β peptides. Several benzamide analogues have been specifically designed and evaluated as potential BACE-1 inhibitors.

In one study, a series of eleven novel benzamides were synthesized and tested for their ability to inhibit both acetylcholinesterase (AChE) and BACE-1. Among these, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) emerged as the most potent dual inhibitor. It demonstrated significant activity against the BACE-1 enzyme with an IC50 value of 9.01 µM. This activity was comparable to the standard inhibitor quercetin, which had an IC50 of 4.89 µM. The study highlighted that benzamide derivatives can be effective scaffolds for BACE-1 inhibition.

Further research into structurally related compounds has supported this finding. A study on N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamides, which share the hydroxypropyl linker with the subject compound, reported BACE-1 inhibitory activity in the low micromolar range. researchgate.net This suggests that the N-(2-hydroxypropyl) moiety can be part of a pharmacophore that effectively interacts with the BACE-1 active site. researchgate.net Docking studies indicated that the stereochemistry around the hydroxyl group in the linker did not significantly affect the inhibitory activity for this class of molecules. researchgate.net

Table 2: BACE-1 Inhibitory Activity of Benzamide Analogues
Compound NameInhibitory Concentration (IC50)Reference CompoundReference IC50
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)9.01 µMQuercetin4.89 µM
Variously substituted N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamidesLow micromolar rangeN/AN/A

Cellular Pathway Modulation in Research Models

Influence on Cellular Signaling Pathways (from analogous compounds)

Benzamide analogues have been shown to modulate various cellular signaling pathways by interacting with key protein targets. One important area of investigation is their effect on receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). EGFR plays a fundamental role in signal transduction pathways that control cell proliferation and survival, and its dysregulation is implicated in numerous cancers. The design of benzamide-based inhibitors targeting EGFR's protein tyrosine kinase activity represents an active area of therapeutic development.

Another example involves the modulation of ion channels. N-(thiazol-2-yl)-benzamide analogues have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. phcogj.com These compounds act as negative allosteric modulators, meaning they bind to a site on the receptor distinct from the agonist binding site to inhibit its activity. phcogj.com Specifically, the analogue TTFB was shown to target the transmembrane and/or intracellular domains of the ZAC receptor to achieve its non-competitive antagonism of zinc-induced signaling. phcogj.com This demonstrates the ability of benzamide structures to precisely interact with and modulate the function of complex signaling proteins.

Modulation of Gene Expression and Metabolic Processes (from analogous compounds)

Analogues of this compound have demonstrated the capacity to modulate fundamental cellular processes, including gene expression and metabolism.

A novel imidazo-benzamide derivative, N-(2-(3-(tert-butyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (TBUEIB), was found to exert anti-cancer effects by targeting epigenetic regulatory proteins. researchgate.net Specifically, TBUEIB was shown to modulate the expression of DNA Methyltransferase 1 (DNMT1). researchgate.net The inhibition of this enzyme can lead to the re-activation of major tumor suppressor genes that were silenced, thereby influencing the cell cycle and promoting apoptosis in cancer cells. researchgate.net This highlights a mechanism by which benzamide derivatives can alter cellular function at the level of gene expression.

In the realm of metabolism, the benzamide analogue benzamide riboside has been studied for its effects on nucleotide synthesis. researchgate.net This compound, an analogue of nicotinamide (B372718) riboside, was shown to be toxic to Chinese hamster ovary cells by inhibiting guanine (B1146940) nucleotide synthesis. researchgate.net It achieves this by being metabolized within the cell into an NAD analogue, benzamide adenine (B156593) dinucleotide (BAD), which disrupts normal cellular metabolic pathways. researchgate.net This demonstrates that benzamide-containing molecules can act as antimetabolites, interfering with critical metabolic processes.

Induction of Apoptosis in Cancer Cell Lines (from analogous compounds)

The ability of N-substituted benzamides to induce apoptosis, or programmed cell death, in cancer cells has been a significant area of research. Studies using declopramide (B1670142), a structural analogue, have elucidated a clear mechanistic pathway. In both murine pre-B cells and human promyelocytic cancer cells (HL60), declopramide was shown to induce apoptosis by triggering the mitochondrial pathway. nih.govtandfonline.com This involves the release of cytochrome c into the cytosol, which in turn leads to the activation of caspase-9. nih.govtandfonline.com

Further investigation revealed that this apoptotic mechanism is independent of the p53 tumor suppressor protein, as the effects were observed in p53-deficient HL60 cells. nih.govtandfonline.com The process is, however, dependent on the Bcl-2 family of proteins; overexpression of the anti-apoptotic protein Bcl-2 was found to inhibit declopramide-induced apoptosis. nih.govtandfonline.com Prior to the onset of apoptosis, these N-substituted benzamides also induce a G2/M cell cycle block. nih.govtandfonline.com

Research on other analogues, such as benzoyltaurinamide derivatives, corroborates these findings, showing that they induce apoptosis through the intrinsic pathway, which involves modulating the ratio of pro-apoptotic (BAX) to anti-apoptotic (Bcl-2) proteins and activating caspases-9 and -3. nih.gov Similarly, a novel imidazo-benzamide derivative was found to induce apoptosis in lung cancer cells through the modulation of caspase-3. researchgate.net

Molecular Mechanism of Action and Receptor Interactions

Elucidating Molecular Targets and Binding Affinities

While specific molecular targets for 3-hydroxy-N-(2-hydroxypropyl)benzamide are not extensively detailed in public literature, the broader class of benzamide (B126) derivatives is known to interact with a range of biological molecules. Benzamide compounds substituted with a sulfonyl group (SO2), for instance, have shown significant biological activity cyberleninka.ru. Research on various N-substituted benzamides has identified enzymes such as histone deacetylases (HDACs), carbonic anhydrase, and acetylcholinesterase as potential targets researchgate.netnih.gov. The binding affinity for these targets is influenced by the specific substitution patterns on the benzamide scaffold. For example, molecular docking studies of some derivatives with HDAC2 and HDAC8 have revealed specific binding modes researchgate.net.

Interaction with Biological Macromolecules (e.g., Enzymes, Receptors)

The interaction of benzamide derivatives with biological macromolecules like enzymes and receptors is primarily governed by non-covalent forces. Molecular docking simulations of certain N-substituted benzamides have highlighted the formation of hydrogen bonds, van der Waals forces, and hydrophobic interactions with target enzymes researchgate.net.

The amide linkage is particularly crucial for these interactions. In enzymes such as serine proteases, the active site is designed to recognize and cleave amide bonds, indicating a natural affinity for this functional group nih.gov. The amide group can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen). Studies on the interaction of benzamide with poly(ADP-ribose) polymerase components have shown specific hydrogen bonding between an amide hydrogen atom and the N-3 position of adenine (B156593) in DNA, which acts as a coenzyme nih.gov. This suggests that the amide moiety of this compound is a key player in its binding to macromolecules.

Interaction TypePotential Participating Groups on this compoundReference
Hydrogen Bond DonorAmide (N-H), Hydroxyl groups (O-H) researchgate.netnih.gov
Hydrogen Bond AcceptorCarbonyl Oxygen (C=O), Hydroxyl Oxygens researchgate.netnih.gov
Hydrophobic InteractionsPhenyl ring researchgate.net

Ligand-Metal Ion Coordination in Biological Systems

The structure of this compound, containing both hydroxyl and amide groups, suggests a potential for coordinating with metal ions. The oxygen atoms of the hydroxyl and amide carbonyl groups can act as electron-donating centers, forming coordination complexes with biologically relevant metal ions. For example, 3-hydroxypyridin-4-ones, which also possess hydroxyl and carbonyl groups, exhibit a high affinity and selectivity for Fe³⁺, forming stable neutral complexes nih.gov. Similarly, ligands containing amide and oxime donors have been shown to coordinate with Ni(II) and Cu(II) ions mdpi.com. The ability to chelate metal ions can be a crucial aspect of the biological activity of a compound, influencing processes like oxidative stress and enzyme function. The 3-hydroxyl and amide carbonyl groups on the benzamide scaffold are necessary for such iron chelation nih.gov.

Structure-Activity Relationship (SAR) Analysis in Benzamide Derivatives

The biological activity of benzamide derivatives is intricately linked to their chemical structure. Analysis of these structure-activity relationships (SAR) provides insight into how modifications to the molecule can enhance or diminish its effects.

Substituents on the aromatic ring of a benzamide derivative can significantly alter its activity through electronic and steric effects libretexts.org.

Electronic Effects : The hydroxyl group at the meta-position of this compound is an activating group. Through a resonance effect, its unshared electron pairs can be donated to the benzene (B151609) ring, which can influence the molecule's interaction with its biological target libretexts.org. The electronic nature of substituents can affect the nucleofugality (leaving group ability) of the amidate, which can be a factor in certain reaction mechanisms researchgate.net.

Steric Factors : The size and position of substituents can also play a critical role. Studies on other benzamides have shown that less steric hindrance may reduce obstacles for the compound binding to its target receptor, thereby increasing its activity nih.gov. The presence of bulky groups can sterically hinder the optimal alignment of the molecule within a binding site, thus reducing its efficacy.

The hydroxyl and amide functional groups are paramount to the activity of this compound, primarily through their ability to form hydrogen bonds.

Amide Group : The amide bond is relatively stable and its presence is a key feature in many biologically active molecules nih.gov. Crystal structure analyses of related benzamide compounds show that the amide N-H and C=O groups are consistently involved in forming intramolecular and intermolecular hydrogen bonds. These bonds stabilize the molecular conformation and mediate interactions with receptor sites nih.govresearchgate.net. An intramolecular N—H⋯O hydrogen bond can form a stable six-membered ring motif nih.gov.

Hydroxyl Groups : The phenolic hydroxyl group on the benzene ring and the secondary hydroxyl group on the N-propyl side chain are also potent hydrogen bond donors and acceptors nih.gov. In crystal structures of similar molecules, intermolecular O—H⋯O hydrogen bonds are crucial for building larger supramolecular structures, indicating their importance in molecular recognition nih.govresearchgate.net.

Molecular recognition, the specific binding between a ligand and its receptor, often requires the ligand to adopt a particular three-dimensional shape. The conformational flexibility of this compound is therefore a key determinant of its biological activity.

This flexibility arises from the rotation around single bonds, particularly within the N-(2-hydroxypropyl) side chain and the bond connecting it to the amide nitrogen. This allows the molecule to explore various conformations, one or more of which may fit optimally into the binding pocket of a biological target rsc.org. This "induced-fit" model of molecular recognition posits that the initial binding event is followed by structural reorganization in both the ligand and the receptor to optimize binding interactions nih.gov. Intramolecular hydrogen bonds can restrict the fluctuation of a flexible molecule, which can reduce the conformational entropy and increase binding affinity nih.gov. The ability of this compound to adopt different shapes allows it to interact effectively with the unique geometry of various enzyme active sites or receptor binding domains rsc.orgnih.gov.

Influence of Alkyl Chain Length and Branching

The length and branching of the alkyl chain on the nitrogen atom of benzamide derivatives play a crucial role in their interaction with receptors. Structure-activity relationship (SAR) studies on various classes of benzamides have demonstrated that even minor modifications to this alkyl substituent can lead to significant changes in biological activity.

Research Findings on Alkyl Chain Length

Systematic investigations into the impact of N-substituent chain length in different benzamide series have revealed that there is often an optimal length for maximal receptor affinity and functional activity. For instance, in a series of eticlopride analogues, which are benzamide derivatives targeting dopamine D2/D3 receptors, extending the N-alkyl chain from an ethyl to a propyl group resulted in a decrease in binding affinity for both D2 and D3 receptors. This suggests that the binding pocket of these receptors may have specific spatial constraints, and a shorter alkyl chain provides a better fit.

Conversely, for other receptor systems, a longer alkyl chain may be beneficial. While direct data on this compound is limited, studies on other N-alkylated compounds have shown that increasing the chain length can enhance interactions with hydrophobic pockets within the receptor binding site. However, excessive chain elongation can also lead to a loss of activity due to steric hindrance or unfavorable conformational changes.

Impact of Alkyl Chain Branching

The branching of the N-alkyl substituent introduces additional steric bulk and can alter the conformational flexibility of the molecule, which in turn affects its interaction with the receptor. In a study of tris-benzamide derivatives, it was observed that a branched isobutyl group at the C-terminus was better tolerated and resulted in higher binding affinity compared to a linear n-butyl group. This finding suggests that the shape and volume of the substituent are critical for optimal receptor engagement.

For this compound, the presence of a hydroxyl group on the propyl chain already introduces a specific structural feature. The introduction of further branching, for example, by replacing the N-(2-hydroxypropyl) group with an N-(1-hydroxy-2-methylpropyl) group, could influence the orientation of the hydroxyl group and its potential to form key hydrogen bonds within the receptor's binding site. The increased steric hindrance from a branched chain could either enhance binding by promoting a more favorable conformation or decrease it by preventing access to the binding pocket.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com In the context of drug discovery, this involves placing a ligand, such as 3-hydroxy-N-(2-hydroxypropyl)benzamide, into the binding site of a target protein. The process helps in understanding the binding mode and affinity of the ligand.

Research on various benzamide (B126) derivatives has demonstrated their potential to interact with specific biological targets. mdpi.com For this compound, a typical docking protocol would involve preparing the 3D structure of the ligand and the target protein, often obtained from a repository like the Protein Data Bank (PDB). scispace.com The simulation then explores various possible conformations of the ligand within the protein's active site, calculating a "docking score" for each to estimate binding affinity. mdpi.com

The key interactions governing the binding of benzamide derivatives often include hydrogen bonds formed by the amide and hydroxyl groups, as well as hydrophobic interactions involving the benzene (B151609) ring. mdpi.comresearchgate.net In the case of this compound, the two hydroxyl (-OH) groups and the amide (-NH-C=O) group are expected to be primary sites for hydrogen bonding with amino acid residues like asparagine, serine, or arginine in a target's active site. mdpi.com

Table 1: Illustrative Molecular Docking Results for Benzamide Derivatives Against a Hypothetical Kinase Target
CompoundDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds Formed
Benzamide Core Structure-6.8ASP 145, LYS 232
This compound-8.2ASP 145, LYS 23, GLU 91, SER 1444
Reference Inhibitor-9.5ASP 145, LYS 23, TYR 883

Density Functional Theory (DFT) Applications in Electronic Property Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.gov For this compound, DFT calculations can elucidate its electronic properties, which are crucial for understanding its reactivity and interaction capabilities. researchgate.net

First-principles calculations based on DFT can determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. Studies on related benzamide derivatives have used DFT to calculate band gaps and dielectric constants, providing insights into their electronic behavior. researchgate.net

For this compound, the distribution of electron density and the molecular electrostatic potential (MEP) can also be mapped. The MEP identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are vital for predicting non-covalent interactions like hydrogen bonding and for understanding how the molecule will be recognized by a biological target. researchgate.net

Table 2: Representative Electronic Properties of a Benzamide Derivative Calculated via DFT
PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRegion of electron donation
LUMO Energy-1.2 eVRegion of electron acceptance
HOMO-LUMO Gap (Band Gap)5.3 eVIndicates high kinetic stability
Dipole Moment3.8 DebyeMeasure of molecular polarity

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. scirp.org These models are used extensively in drug discovery to predict the activity of novel compounds and to optimize lead structures. researchgate.net

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities is required. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological. researchgate.net

Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are then employed to build an equation that correlates these descriptors with biological activity. scirp.orgnih.gov The resulting model can then be used to predict the activity of new, unsynthesized derivatives. A robust QSAR model is characterized by strong statistical metrics like a high correlation coefficient (r²) and cross-validated correlation coefficient (q²). derpharmachemica.com

Table 3: Example of a QSAR Model for Benzamide Analogs
Model ParameterValueDescription
EquationpIC50 = 0.6LogP - 0.2MW + 1.5*HBA + 2.1Hypothetical predictive equation
Correlation Coefficient (r²)0.91Goodness of fit for the training set
Cross-validation (q²)0.85Indicates the predictive power of the model
Standard Error0.25Measure of the model's accuracy

Molecular Dynamics Simulations to Understand Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of the protein and the stability of the ligand within the binding site. mdpi.com

For the this compound-protein complex predicted by docking, an MD simulation could be performed to assess its stability. The simulation would place the complex in a simulated physiological environment (e.g., a water box with ions) and track the atomic movements over a period of nanoseconds. researchgate.net

Key analyses from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. A stable RMSD suggests a persistent binding mode. Furthermore, MD can reveal the role of specific water molecules in mediating ligand-protein interactions and provide a more accurate estimation of binding free energy. mdpi.comresearchgate.net

Prediction of Molecular Interactions and Structural Stability

The structural stability of this compound, both in isolation and when bound to a target, is governed by a network of intramolecular and intermolecular interactions. Computational methods are essential for predicting and characterizing these forces.

Intermolecular interactions are critical for how the molecule packs in a crystal lattice or binds to a protein. nih.gov For this compound, the key predicted interactions include:

N-H···O and O-H···O Hydrogen Bonds: These are strong, directional interactions that are expected to be the primary drivers of binding affinity and crystal packing. researchgate.net

π-π Stacking: The benzene ring can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in a protein's binding site, contributing to binding stability. nih.gov

Hydrophobic Interactions: The propyl chain and the phenyl ring can form favorable hydrophobic contacts with nonpolar regions of a binding pocket.

By combining insights from DFT, docking, and MD simulations, a comprehensive model of the molecular interactions and structural stability of this compound can be constructed, guiding its potential development as a therapeutic agent.

Advanced Research Applications and Future Directions

3-hydroxy-N-(2-hydroxypropyl)benzamide as a Chemical Probe for Biological Systems

The development of chemical probes is essential for elucidating the function of proteins and exploring biological pathways. While this compound has not been explicitly developed as a chemical probe, its core structure is amenable to modifications that would make it suitable for such applications. Benzamide (B126) derivatives have been investigated as inhibitors for various enzymes, and with the addition of reporter tags (e.g., fluorophores, biotin) or photoreactive groups, this compound could be transformed into a tool for target identification and validation. For instance, benzodioxane-benzamide derivatives have been explored as probes for the bacterial cell division protein FtsZ. mdpi.com The hydroxyl groups on the molecule offer convenient points for chemical modification to introduce such tags, enabling its potential use in activity-based protein profiling or cellular imaging studies to investigate its molecular targets and mechanism of action.

Scaffold Development for Novel Bioactive Compounds

The benzamide moiety is a well-established scaffold in drug discovery, forming the core of numerous therapeutic agents. researchgate.net The structure of this compound, featuring both hydrogen bond donor and acceptor groups, provides a versatile template for the design of new bioactive molecules. The aromatic ring and the side chain can be systematically modified to create a library of analogs with diverse pharmacological properties. For example, N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents, with structure-activity relationship (SAR) studies revealing critical features for their bioactivity. nih.govresearchgate.net By exploring substitutions on the phenyl ring and modifications of the hydroxypropyl side chain, it is conceivable to develop novel compounds targeting a range of biological targets, including enzymes like histone deacetylases or carbonic anhydrases, which are known to be inhibited by other benzamide-containing molecules. nih.govnih.gov

Integration into Chemical Biology Assays and High-Throughput Screening Initiatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large compound libraries to identify "hit" molecules with desired biological activity. The physical and chemical properties of this compound make it a candidate for inclusion in such screening libraries. Its solubility and potential for chemical diversification would allow for its testing across a wide array of biological assays. While no specific HTS campaigns involving this compound are documented, its benzamide core is a common feature in many screening collections. Future initiatives could involve screening this compound and its derivatives against panels of kinases, proteases, or G-protein coupled receptors to uncover novel biological activities.

Exploration of Chemoenzymatic Synthesis for Enantioselective Production

The N-(2-hydroxypropyl) side chain of this compound contains a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. It is well-established that different enantiomers of a chiral drug can have significantly different biological activities. Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful approach for the production of single enantiomers with high purity. nih.gov Lipases are a class of enzymes that have been successfully used for the kinetic resolution of similar chiral alcohols, such as 1-(β-hydroxypropyl)azoles. nih.gov This suggests that a similar enzymatic resolution could be applied to a racemic mixture of this compound or a precursor, allowing for the isolation of the individual (R)- and (S)-enantiomers. This would be a critical step in evaluating the specific biological activities of each stereoisomer and identifying the more potent form for further development.

Synergistic Research with Other Compound Classes

The investigation of synergistic effects, where the combination of two or more compounds results in a greater effect than the sum of their individual effects, is a growing area of pharmaceutical research. While no synergistic studies involving this compound have been reported, the concept holds promise. For example, if this compound is found to have antimicrobial or anticancer activity, it could be tested in combination with existing antibiotics or chemotherapeutic agents. Benzamide derivatives have been shown to act as positive allosteric modulators of AMPA receptors, and in this context, have been studied for synergistic interactions with antipsychotic drugs. nih.gov Such combination therapies can potentially enhance efficacy, reduce required doses, and overcome drug resistance. Future research could explore the synergistic potential of this compound with other classes of bioactive molecules in various disease models.

Mechanistic Studies at Sub-cellular and Molecular Levels

Understanding the precise mechanism of action of a bioactive compound is crucial for its development as a therapeutic agent or research tool. For this compound, this would involve identifying its direct molecular targets and elucidating the downstream cellular effects. Techniques such as thermal shift assays, surface plasmon resonance, and isothermal titration calorimetry could be employed to identify binding partners. At the sub-cellular level, immunofluorescence and confocal microscopy could be used to determine its localization within the cell. Furthermore, 'omics' technologies, such as transcriptomics and proteomics, could provide a global view of the cellular pathways modulated by the compound. Thermodynamic and structural studies of related hydroxybenzamide molecular crystals have provided insights into their packing and intermolecular interactions, which can inform our understanding of their molecular recognition properties. researchgate.net

Innovations in Synthetic Strategies for Analog Development

The development of novel and efficient synthetic methods is key to exploring the chemical space around a lead compound. For this compound, this would involve creating a diverse library of analogs with modifications to both the benzamide core and the side chain. Various synthetic routes for N-substituted benzamide derivatives have been reported, often involving the coupling of a benzoic acid derivative with an amine. nanobioletters.comcyberleninka.ru Innovations could include the use of novel catalysts, flow chemistry, or multicomponent reactions to streamline the synthesis of analogs. For instance, a synergistic copper/silver dual catalytic system has been developed for the synthesis of functionalized 3-amido phthalides, showcasing the potential for advanced catalytic methods in the synthesis of complex benzamide-containing structures. acs.org The development of solid-phase synthesis methods could also facilitate the rapid generation of a large library of analogs for screening.

Q & A

Basic: What are the recommended synthetic routes for 3-hydroxy-N-(2-hydroxypropyl)benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves coupling 3-hydroxybenzoic acid derivatives with 2-hydroxypropylamine. Evidence from analogous benzamide syntheses (e.g., 3-hydroxy-N-(3-phenylpropyl)benzamide) suggests using carbodiimide-based coupling reagents (e.g., EDC or DCC) under mild conditions (room temperature, overnight) to form the amide bond . Optimization includes:

  • Solvent selection: Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and inertness.
  • Purification: Column chromatography or recrystallization to isolate the product.
  • Yield improvement: Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry (1.2:1 molar ratio of acid to amine).
    Post-synthesis, purity is confirmed by 1^1H NMR (e.g., characteristic peaks for hydroxyl groups at δ 6.5–7.5 ppm and amide protons at δ 8.0–8.5 ppm) and mass spectrometry (e.g., [M+H]+^+ ion matching theoretical molecular weight) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:
Key techniques include:

  • 1^1H NMR: Identifies functional groups (e.g., hydroxyl, amide) and confirms regiochemistry. For example, aromatic protons in 3-hydroxy-substituted benzamides show distinct splitting patterns due to electron-withdrawing effects .
  • LC-MS: Validates molecular weight and detects impurities. Electrospray ionization (ESI) in positive mode is preferred for amides .
  • FT-IR: Confirms amide bond formation (C=O stretch at ~1650–1680 cm1^{-1}) and hydroxyl groups (broad O-H stretch at ~3200–3500 cm1^{-1}) .
    Data interpretation should cross-reference with synthetic intermediates and literature spectra to rule out side products (e.g., unreacted starting materials or ester byproducts) .

Advanced: How can crystallographic software like SHELXL and Mercury be utilized to determine the crystal structure and intermolecular interactions of this compound?

Methodological Answer:

  • Structure solution: Use SHELXS/SHELXD for phase determination from X-ray diffraction data. SHELXL refines atomic coordinates and thermal parameters, leveraging high-resolution data (≤1.0 Å) for accurate hydrogen bonding analysis .
  • Visualization in Mercury: Analyze packing motifs (e.g., π-π stacking, hydrogen bonds) using the Materials Module. For example, hydroxyl and amide groups may form intermolecular H-bonds, stabilizing the crystal lattice .
  • Validation: Cross-check R-factors (<5% for high quality) and residual electron density maps to ensure no missing solvent molecules .

Advanced: What methodologies are employed to investigate the polymorphic forms of this compound, and how do these forms impact physicochemical properties?

Methodological Answer:

  • Polymorph screening: Use solvent-mediated crystallization (e.g., ethanol vs. acetonitrile) under controlled cooling rates. Monitor via X-ray powder diffraction (XRPD) to identify distinct crystal forms .
  • Characterization: Differential scanning calorimetry (DSC) detects melting point variations (e.g., Form I vs. Form II). Thermogravimetric analysis (TGA) assesses thermal stability .
  • Impact on properties: Polymorphs may differ in solubility (e.g., metastable forms dissolve faster) and bioavailability, critical for pharmaceutical applications. For benzamide derivatives, monoclinic forms often exhibit higher solubility than rhombic systems .

Advanced: How can electrochemical sensors functionalized with benzamide derivatives be developed for detecting metal ions, and what validation steps are critical?

Methodological Answer:

  • Sensor design: Immobilize this compound on gold electrodes via thiol linkages. The hydroxyl and amide groups act as chelation sites for metal ions like Cu2+^{2+} or Ag+^+ .
  • Electrochemical validation:
    • Impedance spectroscopy: Monitor charge transfer resistance (RctR_{ct}) changes upon ion binding.
    • Potentiometry: Calibrate using standard solutions (e.g., 0.1–100 µM AgNO3_3) .
  • Cross-validation: Compare with ICP-MS to ensure accuracy (±5% deviation acceptable). Test interference from common ions (e.g., Na+^+, K+^+) .

Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) of this compound derivatives in drug discovery?

Methodological Answer:

  • Derivatization: Modify the hydroxypropyl chain (e.g., alkylation, acylation) to alter lipophilicity. Assess bioactivity via in vitro assays (e.g., enzyme inhibition) .
  • Computational modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. For example, the hydroxyl group may form H-bonds with catalytic residues .
  • Data contradiction resolution: If bioactivity contradicts predictions, re-evaluate protonation states (pH-dependent studies) or confirm crystallographic binding modes .

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